molecular formula C14H22N2O B5695013 N,2-di-tert-butylisonicotinamide

N,2-di-tert-butylisonicotinamide

Cat. No.: B5695013
M. Wt: 234.34 g/mol
InChI Key: IWIVGGIPEUXHQL-UHFFFAOYSA-N
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Description

N,2-di-tert-butylisonicotinamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the nitrogen and the second carbon of the isonicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-di-tert-butylisonicotinamide typically involves the reaction of isonicotinic acid with tert-butylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-di-tert-butylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of tert-butyl groups with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N,2-di-tert-butylisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,2-di-tert-butylisonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylisonicotinamide: Similar in structure but lacks the second tert-butyl group.

    2-tert-butylisonicotinamide: Similar but with only one tert-butyl group attached to the second carbon.

    Isonicotinamide: The parent compound without any tert-butyl groups.

Uniqueness

N,2-di-tert-butylisonicotinamide is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N,2-ditert-butylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVGGIPEUXHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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